molecular formula C6H10ClN3O2 B6616132 methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride CAS No. 1254966-69-2

methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride

Cat. No. B6616132
CAS RN: 1254966-69-2
M. Wt: 191.61 g/mol
InChI Key: ZXNGHPNULYJKMI-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride (MAMPCH) is an important molecule in the field of medicinal chemistry. It is a versatile compound with a wide range of applications in scientific research and laboratory experiments. MAMPCH is an aminopyrazole derivative, which is a type of heterocyclic compound composed of nitrogen, oxygen, and carbon atoms. MAMPCH is a colorless, crystalline solid with a melting point of 109-110°C. Its chemical formula is C6H9ClN4O2 and its molecular weight is 196.6 g/mol.

Mechanism of Action

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is an aminopyrazole derivative, which means that it has a pyrazole ring structure with an amine group attached to it. The amine group is the active site of the molecule, and it is responsible for its biological activity. The amine group can interact with other molecules, such as proteins and nucleic acids, and can affect their structure and function. This interaction is the basis for the biological activity of methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride.
Biochemical and Physiological Effects
methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. In addition, methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has also been shown to have anti-inflammatory and anti-cancer activities in laboratory studies.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a versatile compound that can be used in a variety of reactions. However, there are some limitations to using methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride in laboratory experiments. For example, it is a relatively unstable compound and can decompose in the presence of heat or light. In addition, it is a relatively toxic compound and should be handled with care.

Future Directions

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has a wide range of potential applications in the future. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and metal complexes. In addition, it has been shown to have anti-inflammatory and anti-cancer activities in laboratory studies. It could be used in the development of new drugs and therapies for a variety of diseases. In addition, it could be used in the development of new materials, such as polymers and metal complexes, for a variety of applications. Finally, it could be used in the development of new diagnostic and therapeutic tools, such as imaging agents and targeted drug delivery systems.

Synthesis Methods

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can be synthesized by a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Passerini reaction. The Biginelli reaction involves the condensation of an aldehyde, an acid, and an amine to form a 3-substituted pyrazole. The Ugi reaction is a multicomponent reaction involving an aldehyde, an isocyanide, and an amine, which produces a 3-substituted pyrazole. The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an amine, which produces a 3-substituted pyrazole. All three of these reactions can be used to synthesize methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride.

Scientific Research Applications

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including amino acids, peptides, and pharmaceuticals. It has also been used in the synthesis of polymers, such as polyesters and polyamides. In addition, methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has been used in the synthesis of metal complexes and organometallic compounds.

properties

IUPAC Name

methyl 5-amino-2-methylpyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-9-4(6(10)11-2)3-5(7)8-9;/h3H,1-2H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNGHPNULYJKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester hydrochloride

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